3-Chloro-6-(4-nitrophenoxy)pyridazine

Description

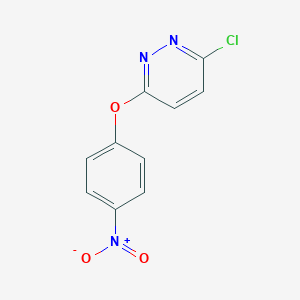

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(4-nitrophenoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O3/c11-9-5-6-10(13-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFJAGBVSNULLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423418 | |

| Record name | 3-chloro-6-(4-nitrophenoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1490-54-6 | |

| Record name | 3-chloro-6-(4-nitrophenoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques and Spectroscopic Analysis

Spectroscopic Methods for Structural Elucidation (e.g., NMR, FT-IR, Mass Spectrometry)

The precise molecular architecture of 3-Chloro-6-(4-nitrophenoxy)pyridazine is confirmed through a combination of spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, leaves no ambiguity as to the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on both the pyridazine (B1198779) and the nitrophenyl rings. The protons on the pyridazine ring typically appear in the downfield region, while the aromatic protons of the nitrophenoxy group would present as a characteristic AA'BB' system. ¹³C NMR spectroscopy complements this by identifying all unique carbon environments, including the carbon atoms bonded to chlorine, the ether oxygen, and those within the aromatic systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrations would include the C-Cl stretch, the aromatic C-H stretches, the C=N and C=C stretching vibrations of the pyridazine ring, and the prominent asymmetric and symmetric stretching vibrations of the nitro group (NO₂). The presence of the ether linkage (C-O-C) would also be confirmed by its characteristic stretching bands.

Mass Spectrometry (MS) provides definitive information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The mass spectrum for this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight, along with a characteristic isotopic pattern [M+2]⁺ due to the presence of the chlorine-37 isotope.

Table 1: Anticipated Spectroscopic Data for this compound (Note: The following table is based on predicted values and data from analogous structures, as specific experimental data is not widely published.)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridazine ring protons. Aromatic protons of the 4-nitrophenoxy group appearing as a distinct pattern (two doublets). |

| ¹³C NMR | Resonances for each unique carbon atom in the pyridazine and nitrophenyl rings. Signals for carbons attached to the chloro, nitro, and ether functional groups would be identifiable by their chemical shifts. |

| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3100-3000 cm⁻¹), C=N and C=C stretching (~1600-1450 cm⁻¹), Asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹), Aryl ether C-O-C stretching (~1250 cm⁻¹), C-Cl stretching (~800-600 cm⁻¹). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 251.01. Isotopic peak [M+2]⁺ at approximately 253.01 with a relative abundance of about one-third of the [M]⁺ peak, characteristic of a monochlorinated compound. Fragmentation patterns corresponding to the loss of the nitro group and cleavage of the ether bond. |

Advanced Characterization for Electronic and Optical Properties (e.g., UV-Vis Spectroscopy)

Beyond structural confirmation, understanding the electronic transitions within the molecule is crucial for predicting its behavior in applications such as materials science or as a chromophoric probe.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by the compound, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated aromatic systems of the pyridazine and nitrophenyl rings. The presence of the nitro group, a strong electron-withdrawing group, and the ether linkage can influence the position and intensity of these absorption bands. For similar pyridazine derivatives, absorption maxima are often observed in the UV region.

Table 2: Predicted Electronic and Optical Properties

| Technique | Property Measured | Expected Findings |

| UV-Vis Spectroscopy | Electronic Transitions | Strong absorption bands in the UV region, likely between 250-350 nm, corresponding to π → π* transitions within the aromatic and heterocyclic ring systems. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular geometries, energies, and other properties. For pyridazine (B1198779) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311G(d,p), are frequently employed to gain insights into their behavior. nih.gov

Conformation and Electronic Structure Analysis

Theoretical conformational analysis aims to determine the most stable three-dimensional arrangement of a molecule. For 3-chloro-6-(4-nitrophenoxy)pyridazine, a key conformational parameter is the dihedral angle between the pyridazine and the 4-nitrophenyl rings. X-ray crystallography studies on analogous compounds, such as 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine, reveal specific dihedral angles between the pyridazine and benzene (B151609) rings, which in that case was found to be 36.3(1)°. nih.gov Similar calculations for the title compound would elucidate the planarity and spatial orientation of its constituent rings.

Electronic structure analysis through DFT provides valuable information about the distribution of electrons within the molecule. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl] nih.govnih.govnih.govtriazolo[4,3-b]pyridazine, DFT calculations were used to determine this energy gap and other global reactivity descriptors. researchgate.net

Table 1: Representative Calculated Electronic Properties for a Pyridazine Derivative

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 eV | Indicator of chemical reactivity and stability. |

Note: The values in this table are representative examples based on typical DFT calculations for similar heterocyclic compounds and are for illustrative purposes only.

Electron Distribution and Dipolar Moment Studies

The distribution of electrons in a molecule is not uniform, leading to regions of higher and lower electron density. This can be visualized using Molecular Electrostatic Potential (MEP) maps, which are generated through DFT calculations. MEP maps use a color scale to indicate electrostatic potential, with red typically representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions. nih.gov For this compound, the electronegative oxygen and nitrogen atoms of the nitro group and the pyridazine ring would be expected to be regions of high electron density (red), making them susceptible to electrophilic attack.

Prediction of Reactivity and Regioselectivity (e.g., Fukui Indices)

Fukui functions and other local reactivity descriptors derived from DFT calculations are instrumental in predicting the most likely sites for electrophilic, nucleophilic, and radical attacks on a molecule. chembk.com The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system.

f+(r) : Indicates the propensity for a nucleophilic attack (where an electron is accepted).

f-(r) : Indicates the propensity for an electrophilic attack (where an electron is donated).

f0(r) : Indicates the propensity for a radical attack.

For this compound, these indices would help predict the regioselectivity of substitution reactions on both the pyridazine and the nitrophenyl rings. For instance, they could determine whether a nucleophile is more likely to attack at a specific carbon atom on the pyridazine ring or the nitrophenyl ring.

Molecular Dynamics Simulations in Mechanistic Elucidation

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While specific MD studies on this compound are not documented, this technique is widely used to understand the behavior of molecules in a biological or solution-phase environment. nih.gov

In the context of medicinal chemistry, MD simulations can be used to model the interaction of a ligand, such as a pyridazine derivative, with a biological target like an enzyme or receptor. nih.gov These simulations can reveal the stability of the ligand-receptor complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur upon binding. Such studies are crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Theoretical Studies on Excited States and Photorearrangements

The presence of a nitrophenyl group in this compound suggests potential for interesting photochemical behavior, such as photorearrangements. Theoretical studies of molecular excited states, often performed using Time-Dependent DFT (TD-DFT), can provide insights into the absorption of light and the subsequent electronic transitions.

These calculations can predict the UV-visible absorption spectrum of the molecule and identify the nature of the electronic transitions (e.g., n→π* or π→π*). Furthermore, by mapping the potential energy surfaces of the excited states, it is possible to predict the pathways for photochemical reactions, including rearrangements or cleavages. While no specific studies on the photorearrangement of this compound were found, theoretical investigations on similar nitroaromatic compounds are common for elucidating complex reaction mechanisms that are difficult to probe experimentally.

Structure Activity Relationship Sar Studies of Pyridazine Derivatives

Impact of Substituent Position and Nature on Molecular Interactions

The biological activity of pyridazine (B1198779) derivatives is profoundly influenced by the type and placement of substituents on the pyridazine ring. These substituents can modulate the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.

The pyridazine ring itself possesses unique physicochemical properties, including a high dipole moment and the ability to act as a hydrogen bond acceptor, which are important for drug-target interactions. nih.gov The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring affects the properties of its substituents. nih.gov

In the case of 3-Chloro-6-(4-nitrophenoxy)pyridazine , the substituents at the 3 and 6 positions are a chloro group and a 4-nitrophenoxy group, respectively.

The Chloro Group at the 3-Position: The chlorine atom is an electron-withdrawing group, which can influence the electronic distribution of the pyridazine ring. Its presence can modulate the reactivity of the ring and the properties of other substituents. nih.gov The chloro group can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target. blumberginstitute.org SAR studies on various heterocyclic compounds have shown that the position of a chloro substituent can significantly impact biological activity. nih.govcuny.edumdpi.com For instance, in a series of 6-chloro-1-phenylbenzazepines, the 6-chloro group was found to enhance affinity for the D1 receptor. mdpi.com

The 4-Nitrophenoxy Group at the 6-Position: This substituent is composed of a phenoxy ring further substituted with a nitro group at the para position.

Phenoxy Group: The phenoxy moiety can engage in π-π stacking interactions with aromatic residues in the binding pocket of a target protein. nih.gov The ether linkage provides a degree of conformational flexibility, allowing the phenoxy ring to adopt an optimal orientation for binding.

Nitro Group: The nitro group is a strong electron-withdrawing group, which can significantly impact the electronic properties of the entire molecule. nih.govnih.gov It can participate in hydrogen bonding and other electrostatic interactions. mdpi.com In biological systems, the nitro group can undergo enzymatic reduction, which can be crucial for the compound's mechanism of action or, in some cases, its toxicity. nih.govsvedbergopen.com The presence and position of the nitro group on a phenyl ring can dramatically alter the biological activity of a compound. nih.gov

The interplay between the chloro and the 4-nitrophenoxy groups in This compound is likely to create a unique electronic and steric profile that dictates its specific molecular interactions and subsequent biological effects.

Table 1: Impact of Substituent Nature and Position on the Molecular Interactions of Pyridazine Derivatives

| Substituent | Position | Potential Molecular Interactions | Reference |

| Chloro | 3 | Electron withdrawal, Halogen bonding | nih.govblumberginstitute.org |

| Phenoxy | 6 | π-π stacking, Hydrophobic interactions | nih.gov |

| Nitro (on phenoxy) | 4 | Electron withdrawal, Hydrogen bonding, Redox reactions | nih.govnih.govmdpi.com |

| Phenyl | 6 | π-π stacking, Hydrophobic interactions | nih.gov |

| Amino | 3 | Hydrogen bond donor/acceptor | wur.nl |

Rational Design Principles for Modulating Reactivity and Selectivity

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the molecular interactions involved in binding. For pyridazine derivatives, several rational design principles can be applied to modulate their reactivity and selectivity.

Scaffold Hopping and Hybridization: One approach involves replacing the pyridazine core with other heterocyclic systems (scaffold hopping) or combining it with other pharmacophoric groups (hybridization) to explore new chemical space and improve activity. acs.orgresearchgate.net This strategy can lead to the discovery of novel derivatives with enhanced potency and selectivity for a specific target. acs.org

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physicochemical properties. For example, in pyridazine derivatives, an amide linker could be replaced by a hydrazide or semicarbazide moiety to alter the molecule's hydrogen bonding capacity and conformational flexibility. acs.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. Molecular docking simulations can predict how a pyridazine derivative binds to the active site, allowing for the design of modifications that enhance binding affinity and selectivity. nih.gov This approach facilitates the targeting of specific protein-protein interactions. nih.gov

Targeting Specific Residues: Achieving selectivity often relies on exploiting differences in the amino acid residues of the binding pockets of different proteins. By designing substituents that can form specific interactions with unique residues in the target protein, the selectivity of the pyridazine derivative can be significantly improved.

The rational design of derivatives of This compound would involve considering modifications to both the chloro and the 4-nitrophenoxy groups. For instance, varying the substituent on the phenoxy ring or replacing the chloro group with other halogens or small functional groups could systematically probe the SAR and lead to compounds with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process.

For pyridazine derivatives, QSAR models can be developed using a variety of molecular descriptors that quantify different aspects of their structure, such as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the chloro and nitro groups in This compound would be captured by these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The logP value is a common hydrophobic descriptor.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build the QSAR model. A statistically significant QSAR model can provide valuable insights into the structural features that are important for the biological activity of pyridazine derivatives.

Molecular Docking Studies for Elucidating Molecular Targets and Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a valuable tool for understanding the binding mechanisms of drug molecules and for identifying potential molecular targets.

For pyridazine derivatives, molecular docking studies have been employed to elucidate their interactions with various biological targets, including enzymes and receptors. amazonaws.comijpbs.netresearchgate.net These studies often reveal the key interactions that contribute to the binding affinity, such as:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, forming interactions with donor groups in the receptor's binding site. nih.gov The nitro group in the 4-nitrophenoxy moiety of This compound can also participate in hydrogen bonding.

Hydrophobic Interactions: The phenoxy ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic pyridazine and phenyl rings can form π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov

Molecular docking simulations of This compound with potential protein targets could provide valuable insights into its binding mode and help to rationalize its biological activity. For example, docking studies on pyridazinone derivatives have shown that the presence of a chloro substituent can influence the binding orientation and affinity. ijpbs.net The predicted binding pose could then be used to guide the design of new analogs with improved potency and selectivity.

Table 2: Key Interactions in Molecular Docking Studies of Pyridazine Derivatives

| Type of Interaction | Involved Moieties on Ligand | Potential Interacting Residues on Target | Reference |

| Hydrogen Bonding | Pyridazine Nitrogens, Nitro Group | Serine, Threonine, Asparagine, Glutamine | nih.gov |

| Hydrophobic Interactions | Phenoxy Ring | Leucine, Isoleucine, Valine, Alanine | nih.gov |

| π-π Stacking | Pyridazine Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | nih.gov |

| Halogen Bonding | Chloro Group | Electron-rich atoms (e.g., Oxygen, Nitrogen) | blumberginstitute.org |

Novel Applications and Materials Science Research

Pyridazine (B1198779) Scaffolds in Functional Materials

The inherent electronic properties of the pyridazine ring system form the basis for its use in the development of advanced functional materials. The two adjacent nitrogen atoms in the aromatic ring lead to a unique distribution of electron density, making pyridazine-based compounds attractive for applications in electronics and energetic materials.

The pyridazine scaffold is of considerable importance in the field of optoelectronics and is utilized in the development of materials with semiconductive properties. mdpi.comliberty.eduliberty.edu The electron-deficient nature of the pyridazine ring makes it an excellent acceptor moiety in donor-acceptor type molecules, which are crucial for applications in organic light-emitting diodes (OLEDs) and other electronic devices. frontiersin.orgmdpi.comnih.gov

Research has shown that pyridazine-based compounds can be employed as host materials for phosphorescent OLEDs and as fluorescent probes. nih.gov The performance of these materials is dictated by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). frontiersin.orgnih.gov Pyridazine possesses a LUMO level comparable to other commonly used nitrogen heterocycles like pyrazine (B50134) and triazine, making it a suitable electron acceptor. frontiersin.orgnih.gov The introduction of substituents at the 3 and 6 positions of the pyridazine ring is a common strategy to fine-tune these electronic properties. frontiersin.org

In the case of 3-Chloro-6-(4-nitrophenoxy)pyridazine, the presence of the strongly electron-withdrawing nitro group on the phenoxy substituent would further lower the LUMO energy level, enhancing the electron-accepting character of the molecule. This makes it a promising candidate for incorporation into π-conjugated systems for various electronic applications, including as a building block for nonlinear optical and photovoltaic materials. mdpi.com The combination of the electron-deficient pyridazine core with the nitro group's electronic properties suggests its potential utility in creating advanced semiconducting materials. mdpi.com

The pyridazine framework is a promising scaffold for the development of advanced energetic materials. researchgate.net A key strategy in designing new energetic materials is the use of nitrogen-rich heterocycles, which can lead to compounds with high heats of formation, good thermal stability, and desirable detonation properties. mdpi.comchemistry-chemists.com The pyridazine ring, being a nitrogen-containing heterocycle, serves as a valuable building block in this context.

The incorporation of energetic functionalities, such as nitro groups (-NO2), onto the pyridazine scaffold is a common approach to enhance the energetic performance of the resulting materials. researchgate.netbohrium.com Fused heterocycles incorporating the pyridazine ring, such as triazolo[4,5-d]pyridazine, have been synthesized and shown to produce energetic materials with high detonation velocities and good thermal stability. bohrium.comrsc.org The presence of nitroamino and trinitromethyl groups on these fused ring systems further contributes to their energetic properties. bohrium.comrsc.org

While this compound itself is not a primary energetic material, its structure contains two key components for this application: the nitrogen-rich pyridazine ring and an energetic nitro group. This makes it a valuable precursor for the synthesis of more complex, high-energy-density materials. acs.orgdtic.mil The chloro group at the 3-position can be readily substituted to introduce other energetic moieties, such as azide (B81097) or additional nitro groups, to further increase the nitrogen and oxygen content of the molecule, a critical factor for improving detonation performance. acs.org

Pyridazines as Ligands in Coordination Chemistry

Pyridazine and its derivatives are known to function as ligands in coordination chemistry, forming complexes with a variety of metal ions. mdpi.comrsc.org The two adjacent nitrogen atoms of the pyridazine ring can act as donor atoms, allowing the molecule to function as a bidentate ligand, bridging two metal centers or chelating a single metal center. The electron-accepting character of the pyridazine ring influences the optical and electrochemical properties of the resulting metal complexes. rsc.org

The coordination ability of pyridazine ligands is significantly affected by the nature and position of substituents on the ring. rsc.org In this compound, both the chloro and the 4-nitrophenoxy groups are electron-withdrawing. These substituents decrease the electron density on the pyridazine nitrogen atoms, which in turn reduces their basicity and ability to donate electron density to a metal center. This can influence the stability and the electronic properties of the resulting coordination compounds.

The chlorine atom on the pyridazine ring can also play a role in the coordination chemistry. While less common than with heavier halogens, chlorine can participate in halogen bonding, acting as a Lewis acidic center. nih.gov The study of coordination complexes with substituted pyridazines is an active area of research, with applications in areas such as catalysis and the development of new materials with specific magnetic or optical properties. mdpi.comrsc.org

Pyridazine Derivatives as Chemical Reagents and Intermediates in Complex Synthesis

Pyridazine derivatives are versatile intermediates in organic synthesis due to the reactivity of the ring system and its substituents. sphinxsai.comorganic-chemistry.org The presence of a halogen, such as the chlorine atom in this compound, provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, making it a valuable building block for the synthesis of more complex molecules. chemicalbook.com

For instance, 3-Chloro-6-(4-nitrophenyl)pyridazine (B1623588), a structurally similar compound, has been used as a key intermediate in the synthesis of 3,6-diaryl- frontiersin.orgnih.govtriazolo[4,3-b]pyridazines. In this type of synthesis, the chloro group acts as a leaving group and is displaced by a nucleophile, such as hydrazine (B178648), which then participates in a subsequent cyclization reaction. This highlights the utility of chloropyridazines as precursors for the construction of fused heterocyclic systems.

The general reactivity of 3-halopyridazines allows for their use in a variety of synthetic transformations, including cross-coupling reactions like the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. mdpi.com The versatility of this compound as a synthetic intermediate makes it a valuable tool for medicinal chemists and materials scientists in the construction of novel molecular architectures with desired biological or physical properties.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-Chloro-6-(4-nitrophenoxy)pyridazine, and how can reaction conditions be optimized for higher yields?

- The compound can be synthesized via nucleophilic aromatic substitution, where 3,6-dichloropyridazine reacts with 4-nitrophenol under basic conditions. Key steps include temperature control (e.g., reflux in toluene) and stoichiometric optimization of the nitrophenoxide ion. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product . For analogs, microwave-assisted synthesis has been employed to reduce reaction times .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Spectroscopy : Use /-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenoxy groups). IR spectroscopy can identify NO stretches (~1520 cm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths/angles. Visualization tools like ORTEP-3 or WinGX aid in interpreting molecular geometry .

Q. How should initial biological screening be designed to evaluate this compound’s bioactivity?

- Prioritize assays based on structural analogs:

- AhR agonism : Use HL-60 cell differentiation assays .

- Enzyme inhibition : Test against α-glucosidase or kinases via fluorometric/colorimetric methods .

- Antimicrobial activity : Employ microdilution assays (MIC determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for pyridazine derivatives?

- Substituent variation : Synthesize analogs with electron-withdrawing/donating groups (e.g., CF, CH) at the 4-position to assess electronic effects .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to predict binding modes with targets like CRF1R or GPR39 . Validate predictions with mutagenesis studies .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Data triangulation : Compare results under standardized conditions (e.g., cell lines, assay protocols). For example, discrepancies in AhR activation may arise from cell-type-specific receptor isoforms .

- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and carrageenan-induced edema models .

Q. How can hydrogen-bonding patterns in the crystal lattice inform solubility and stability?

- Perform graph set analysis (Etter’s rules) on SXRD data to classify hydrogen-bond motifs (e.g., chains, rings). Strong intermolecular H-bonds (e.g., N–H···O) may reduce solubility but enhance thermal stability .

Q. What computational approaches predict target interactions and metabolic pathways?

- Molecular dynamics (MD) : Simulate binding to AhR’s PAS-B domain using GROMACS .

- ADME prediction : Use SwissADME to assess metabolic sites (e.g., nitro group reduction susceptibility) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.